1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-18-17(22)19-14-4-2-3-5-14/h6-10,14,16,21H,2-5,11H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUBOUHJIYXEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the indole ring can produce indoline derivatives .
Scientific Research Applications
1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural and Pharmacological Comparison
Key Structural Differences and Implications
- Indole vs. Indazole/Thiadiazole : The target compound’s indole moiety (electron-rich aromatic system) contrasts with the indazole (additional nitrogen) in and thiadiazole (sulfur-containing heterocycle) in . Indole’s hydrogen-bonding capability may favor CNS targets, while thiadiazole improves metabolic stability .
- Cyclopentyl Group : Present in both the target compound and the fluorophenyl derivative , cyclopentyl enhances membrane permeability but differs in steric effects compared to bulkier substituents like naphthyl in Compound 17 .
Pharmacological and Computational Insights
- Receptor Affinity : SB204741’s 5-HT2B antagonism suggests that indole-containing ureas may broadly interact with serotonin receptors. The target compound’s hydroxyethyl chain could modulate selectivity for related receptors.
- In Silico Predictions : Computational studies on cyclopentyl-urea derivatives (e.g., ) highlight favorable logP values (2.1–3.5) and moderate polar surface areas (70–90 Ų), aligning with oral bioavailability criteria.
- Synthetic Accessibility: The hydroxyethyl group in the target compound introduces a chiral center, complicating synthesis compared to non-hydroxylated analogs like SB204741 .
Biological Activity
1-Cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a cyclopentyl group, a hydroxyethyl group, and an indole moiety, which is known for its significant biological properties. Understanding the biological activity of this compound is essential for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 301.4 g/mol. The compound's structure includes:
- Cyclopentyl group : Contributes to lipophilicity and may influence receptor binding.
- Indole moiety : Known for various pharmacological activities, including anti-cancer effects.
- Hydroxyethyl group : May enhance solubility and bioavailability.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells has not been extensively documented; however, the structural similarities to known active compounds suggest potential efficacy.
Table 1: Comparison of Anticancer Activities of Indole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Indole Derivative A | 5 | MCF-7 (Breast Cancer) |
| Indole Derivative B | 10 | A549 (Lung Cancer) |
| 1-Cyclopentyl-3-(2-hydroxy...) | TBD | TBD |
The biological activity of this compound may be attributed to several mechanisms:
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA or induce DNA damage, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The urea functional group may interact with key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The indole part could act on various receptors, influencing signaling pathways related to cell growth and survival.
Study on Indole Derivatives
A study investigated the biological activity of various indole derivatives, revealing that modifications in the indole structure significantly impacted their anticancer efficacy. The findings suggested that compounds with additional hydroxy groups exhibited enhanced activity against breast and lung cancer cell lines due to improved solubility and receptor affinity.
Q & A
Q. What are the optimal synthetic routes for preparing 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Indole Core Formation : Use Fischer indole synthesis (cyclohexanone + phenylhydrazine under acidic conditions) to generate the 1-methyl-1H-indole scaffold .
Ethyl Linker Introduction : React the indole derivative with ethylene oxide or a similar reagent under basic conditions to introduce the hydroxyethyl group .
Urea Linkage : Treat the intermediate with cyclopentyl isocyanate in anhydrous dichloromethane, using a catalyst like triethylamine to promote urea bond formation .
- Purity Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) and NMR spectroscopy .
Q. How can the compound’s structure be validated, and what analytical techniques are most reliable?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure using SHELX software for refinement (e.g., SHELXL for small-molecule crystallography) .
- Spectroscopic Analysis :
- NMR : Confirm proton environments (e.g., indole NH at δ 10–12 ppm, urea NH at δ 6–8 ppm) .
- IR : Identify urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action in modulating biological targets?
- Methodological Answer :
- Binding Assays : Perform competitive radioligand binding studies (e.g., using ³H-labeled serotonin receptor antagonists) to identify affinity for indole-associated targets like 5-HT receptors .
- Cellular Pathway Analysis : Use phosphoproteomics (LC-MS/MS) to map downstream signaling changes in cancer cell lines treated with the compound .
- Molecular Dynamics Simulations : Model interactions with targets (e.g., COX-2 for anti-inflammatory activity) using software like GROMACS to predict binding modes .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Core Modifications :
- Indole Substitution : Introduce electron-withdrawing groups (e.g., -Cl at position 5) to enhance receptor binding .
- Cyclopentyl Optimization : Replace cyclopentyl with bulkier groups (e.g., adamantyl) to improve lipophilicity and blood-brain barrier penetration .
- Activity Testing : Screen derivatives in vitro (e.g., IC₅₀ assays against cancer cell lines) and compare with parent compound .
Q. What experimental designs address discrepancies in reported biological activities (e.g., conflicting cytotoxicity data)?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48h incubation) .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite generation explains variability in potency .
- Synergistic Studies : Co-administer with inhibitors (e.g., CYP3A4) to identify pharmacokinetic interactions affecting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
